molecular formula C15H12ClNO4 B2825030 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid CAS No. 303145-40-6

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

Cat. No.: B2825030
CAS No.: 303145-40-6
M. Wt: 305.71
InChI Key: LRIHSKNOBAGNNP-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolizine ring system substituted with a 3-chlorophenyl group and two carboxylic acid groups at positions 6 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid typically involves multiple steps, starting with the construction of the pyrrolizine ring system. One common approach is the cyclization of a suitable diaminocarboxylic acid precursor with a chlorinated aromatic compound under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of carboxylic acid groups allows for esterification and amidation reactions, while the aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various substituents on the aromatic ring, such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid has shown promise in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its structural similarity to other biologically active molecules suggests that it may interact with specific molecular targets, leading to the development of new pharmaceuticals.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit various biological activities.

  • Pyrazole Derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

  • Oxazole Derivatives: These compounds are valuable intermediates in medicinal chemistry and possess a wide spectrum of biological activities.

Uniqueness: 5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-(3-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-9-4-1-3-8(7-9)13-12(15(20)21)11(14(18)19)10-5-2-6-17(10)13/h1,3-4,7H,2,5-6H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIHSKNOBAGNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(N2C1)C3=CC(=CC=C3)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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